Cas no 2624109-10-8 (rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine)

rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine structure
2624109-10-8 structure
商品名:rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine
CAS番号:2624109-10-8
MF:C10H19N
メガワット:153.26456284523
MDL:MFCD33550516
CID:5662126
PubChem ID:155970659

rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
    • EN300-27750258
    • 2624109-10-8
    • rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine
    • MDL: MFCD33550516
    • インチ: 1S/C10H19N/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-10H,1-7,11H2/t8-,9+,10?
    • InChIKey: CRKTWZGQPZQXHF-ULKQDVFKSA-N
    • ほほえんだ: NCC1[C@H]2CCCCCC[C@H]21

計算された属性

  • せいみつぶんしりょう: 153.151749610g/mol
  • どういたいしつりょう: 153.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 119
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27750258-2.5g
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
2624109-10-8 95.0%
2.5g
$1959.0 2025-03-19
Enamine
EN300-27750258-5.0g
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
2624109-10-8 95.0%
5.0g
$2900.0 2025-03-19
Enamine
EN300-27750258-0.25g
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
2624109-10-8 95.0%
0.25g
$494.0 2025-03-19
Enamine
EN300-27750258-0.5g
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
2624109-10-8 95.0%
0.5g
$780.0 2025-03-19
Enamine
EN300-27750258-0.05g
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
2624109-10-8 95.0%
0.05g
$232.0 2025-03-19
Enamine
EN300-27750258-0.1g
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
2624109-10-8 95.0%
0.1g
$347.0 2025-03-19
Aaron
AR0284QC-100mg
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
2624109-10-8 95%
100mg
$503.00 2025-02-15
Aaron
AR0284QC-1g
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
2624109-10-8 95%
1g
$1399.00 2025-02-15
Enamine
EN300-27750258-10.0g
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
2624109-10-8 95.0%
10.0g
$4299.0 2025-03-19
Enamine
EN300-27750258-1.0g
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine
2624109-10-8 95.0%
1.0g
$999.0 2025-03-19

rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine 関連文献

rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamineに関する追加情報

Chemical Profile of rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine (CAS No. 2624109-10-8)

The compound rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine (CAS No. 2624109-10-8) represents a structurally intricate molecule with significant potential in the field of pharmaceutical chemistry and medicinal biology. Its unique bicyclic framework, characterized by a nonane backbone with specific stereochemistry at the 1R, 8S, and 9R positions, makes it an intriguing candidate for further exploration in drug discovery and molecular pharmacology.

From a chemical perspective, this compound belongs to the class of nitrogen-containing heterocycles, which are widely recognized for their biological activity and role in medicinal chemistry. The presence of a chiral center at the 1-position and additional stereocenters at the 8 and 9 positions contributes to the molecule's complexity and its potential as a pharmacophore. Such stereochemical features are critical in determining the biological activity and selectivity of a drug candidate.

The bicyclo6.1.0nonan scaffold is particularly noteworthy due to its rigid three-dimensional structure, which can influence how the molecule interacts with biological targets such as enzymes and receptors. This structural motif has been explored in various drug candidates, demonstrating its ability to mimic natural bioactive scaffolds found in bioactive molecules. The specific stereochemistry of this compound has been carefully designed to optimize interactions with potential therapeutic targets.

In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemical purity of rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine is a testament to the advanced synthetic methodologies employed in its preparation. These methodologies often involve asymmetric synthesis techniques that allow for the precise control of stereochemistry at multiple centers.

The CAS No. 2624109-10-8 provides a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature system ensures that researchers worldwide can accurately reference and retrieve information about this molecule.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine contribute to this diversity by introducing novel scaffolds that may not have been previously explored. Such exploration is essential for identifying new therapeutic agents that can address unmet medical needs.

The potential applications of this compound extend beyond traditional small-molecule drug discovery. Its unique structural features make it a valuable tool for studying enzyme mechanisms and receptor binding interactions at a molecular level. By understanding how such molecules interact with biological systems, researchers can gain insights into disease pathways and develop more targeted therapies.

The synthesis of complex molecules like rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine requires expertise in organic chemistry and an understanding of advanced synthetic strategies. The development of efficient synthetic routes not only reduces production costs but also enhances scalability for potential clinical applications.

In conclusion, rac-1-(1R,8S,9R)-bicyclo6.1.0nonan-9-ylmethanamine (CAS No. 2624109-10-8) is a structurally fascinating molecule with significant implications for pharmaceutical research and development. Its unique stereochemistry and scaffold make it an attractive candidate for further investigation into its biological activity and potential therapeutic applications.

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